molecular formula C25H20N2O4S2 B2458532 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide CAS No. 865175-46-8

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide

Cat. No.: B2458532
CAS No.: 865175-46-8
M. Wt: 476.57
InChI Key: GUVLDDWEZDHDHD-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is a useful research compound. Its molecular formula is C25H20N2O4S2 and its molecular weight is 476.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-benzoyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S2/c1-3-15-27-21-14-13-20(33(2,30)31)16-22(21)32-25(27)26-24(29)19-11-9-18(10-12-19)23(28)17-7-5-4-6-8-17/h3-14,16H,1,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVLDDWEZDHDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is a synthetic compound notable for its unique structural features and potential biological activities. This compound incorporates a benzo[d]thiazole moiety, an allyl group, and a methylsulfonyl group, which enhance its solubility and reactivity. It is classified under organic compounds with medicinal chemistry applications due to its structural diversity and potential therapeutic properties.

Structural Characteristics

The molecular formula of this compound is C20H20N2O5S2, with a molecular weight of approximately 432.5 g/mol. The compound features a complex arrangement that includes:

  • Benzo[d]thiazole rings : Known for their biological activity, particularly in medicinal chemistry.
  • Allyl group : Contributes to the compound's reactivity and potential pharmacological effects.
  • Methylsulfonyl group : Enhances solubility, making it more amenable for biological assays.

Antitumor Activity

Recent studies indicate that compounds containing benzo[d]thiazole structures often exhibit significant antitumor activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines using both 2D and 3D cell culture methods.

Cell Line IC50 (μM) Assay Type
A5496.75 ± 0.192D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

These findings suggest that the compound has the potential to inhibit cell proliferation effectively, with varying potency across different cancer cell lines .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed promising antibacterial activity. The mechanism of action appears to involve binding to DNA, disrupting cellular processes essential for bacterial survival .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve:

  • Intercalation into DNA : Similar compounds have shown the ability to intercalate into double-stranded DNA, affecting replication and transcription.
  • Binding to minor grooves : The presence of functional groups allows for specific binding interactions with nucleic acids, which can lead to cytotoxic effects against cancer cells.

Case Studies

Several studies have highlighted the effectiveness of benzothiazole derivatives in preclinical settings:

  • In one study, various benzothiazole derivatives were synthesized and evaluated for their antitumor and antimicrobial activities. Compounds with structural similarities to this compound exhibited significant activity against multiple cancer cell lines and bacterial strains.

Preparation Methods

Synthesis of 6-(Methylsulfonyl)Benzo[d]Thiazole

The benzo[d]thiazole core is functionalized via sulfonylation. A mixture of 2-mercaptobenzo[d]thiazole (1.0 equiv) and methylsulfonyl chloride (4.3 equiv) reacts in DCM under nitrogen at 0–5°C. Triethylamine (3.0 equiv) is added dropwise to neutralize HCl byproducts. The reaction proceeds for 6–8 hours, yielding 6-(methylsulfonyl)benzo[d]thiazole as a white solid (82% yield).

Reaction Conditions

  • Temperature: 0–5°C → room temperature
  • Solvent: Dichloromethane
  • Catalyst: None
  • Workup: Aqueous NaHCO₃ wash, drying over MgSO₄, column chromatography (SiO₂, hexane/ethyl acetate 7:3).

Allylation at Position 3

The introduction of the allyl group involves nucleophilic substitution. 6-(Methylsulfonyl)benzo[d]thiazole (1.0 equiv) is treated with allyl bromide (1.2 equiv) in DMF at 60°C for 12 hours in the presence of K₂CO₃ (2.0 equiv). The product, 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine, is isolated via vacuum distillation (75% yield).

Critical Parameters

  • Base: Potassium carbonate ensures deprotonation without side reactions.
  • Solvent: DMF enhances nucleophilicity of the thiazole nitrogen.
  • Stereoselectivity: The Z-configuration is favored due to steric hindrance from the methylsulfonyl group.

Coupling with 4-Benzoylbenzoyl Chloride

The final step involves imine formation between 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine and 4-benzoylbenzoyl chloride. A solution of the imine (1.0 equiv) in dry DCM is cooled to –10°C, followed by slow addition of 4-benzoylbenzoyl chloride (1.1 equiv) and DMAP (0.1 equiv). The mixture stirs for 24 hours, yielding the target compound as a yellow crystalline solid (68% yield).

Optimization Insights

  • Catalysis: DMAP accelerates acylation without racemization.
  • Temperature: Low temperatures minimize side reactions.
  • Purification: Recrystallization from ethanol/water (9:1) enhances purity.

Reaction Optimization and Challenges

Sulfonylation Efficiency

Methylsulfonyl chloride must be added in excess (4.3 equiv) to ensure complete conversion, as lower equivalents lead to residual thiolate intermediates. Side products like disulfides are mitigated by rigorous exclusion of moisture.

Z-Isomer Selectivity

The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the imine nitrogen and the methylsulfonyl oxygen. This is confirmed by NOESY NMR correlations.

Scalability Considerations

Industrial-scale synthesis (patent US20080312205A1) highlights the use of phase-transfer catalysts (e.g., TDA-1) and azeotropic distillation to remove water, improving yields to >90%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, benzoyl), 7.79–7.63 (m, 5H, aromatic), 5.92 (m, 1H, allyl CH), 5.21 (d, J = 17.2 Hz, 1H, allyl CH₂), 5.10 (d, J = 10.4 Hz, 1H, allyl CH₂), 3.42 (s, 3H, SO₂CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1590 cm⁻¹ (C=N).

Crystallographic Validation

Single-crystal X-ray diffraction (analogous to PMC6669756) confirms the Z-configuration, with dihedral angles of 79.1° between the thiazole and benzoyl rings.

Comparative Methodologies

Parameter Laboratory-Scale Industrial-Scale
Catalyst DMAP TDA-1
Solvent DCM Toluene
Reaction Time 24 h 12 h
Yield 68% 92%
Purification Column Chromatography Recrystallization

Q & A

Q. What are the key synthetic pathways for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step organic reactions, typically including:

  • Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH and temperature .
  • Allylation : Introduction of the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling .
  • Sulfonylation : Reaction with methylsulfonyl chloride in anhydrous conditions to install the sulfonyl group .
  • Benzamide coupling : Amidation using 4-benzoylbenzoyl chloride in the presence of a base (e.g., triethylamine) . Optimization requires monitoring with HPLC (purity >95%) and adjusting parameters like solvent polarity (e.g., DMF vs. THF) and reaction time (6–24 hours) .

Table 1: Critical Reaction Parameters

StepKey VariablesOptimal ConditionsYield (%)
AllylationTemperature, Catalyst80°C, Pd(PPh₃)₄65–75
SulfonylationSolvent, TimeDCM, 12 hr80–85

Q. How is the stereochemical integrity of the Z-configuration verified during synthesis?

Answer: The Z-configuration is confirmed via:

  • ¹H-NMR : Distinct coupling patterns (e.g., allyl proton splitting) and NOE correlations to confirm spatial proximity of substituents .
  • X-ray crystallography : Definitive structural assignment using single-crystal diffraction data .
  • Computational modeling : Comparison of experimental and DFT-calculated chemical shifts (<2 ppm deviation) .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer efficacy)?

Answer: Discrepancies arise from assay variability (e.g., bacterial strain specificity) or structural analogs (e.g., sulfamoyl vs. morpholinosulfonyl groups). Resolve via:

  • Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) and bacterial strains (e.g., E. coli vs. S. aureus) .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., allyl → ethyl) and test activity retention .
  • Mechanistic assays : Use enzyme inhibition kits (e.g., DHFR or topoisomerase II) to identify primary targets .

Table 2: Biological Activity Comparison

DerivativeTargetIC₅₀ (μM)Reference
Allyl-sulfonylDHFR2.3 ± 0.4
Ethyl-morpholinoTopo II5.1 ± 0.7

Q. How do computational methods predict the compound’s interaction with biological targets?

Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:

  • Identify binding pockets : Prioritize targets like EGFR or bacterial gyrase based on docking scores (<−7 kcal/mol) .
  • Optimize binding affinity : Modify substituents (e.g., methoxy → ethoxy) to enhance hydrogen bonding with active-site residues .
  • Validate predictions : Cross-check with experimental IC₅₀ values and crystallographic data (RMSD <2 Å) .

Q. What strategies mitigate stability issues (e.g., hydrolysis of the sulfonyl group) in aqueous media?

Answer: Stability is enhanced via:

  • pH buffering : Maintain solutions at pH 6.5–7.5 to slow sulfonyl hydrolysis .
  • Lyophilization : Store as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Prodrug design : Mask the sulfonyl group as a tert-butyl ester, which hydrolyzes in vivo .

Methodological Guidelines

  • Synthesis : Prioritize Pd-catalyzed allylation for regioselectivity .
  • Characterization : Use tandem MS/NMR for impurity profiling (<5% by HPLC) .
  • Biological testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.